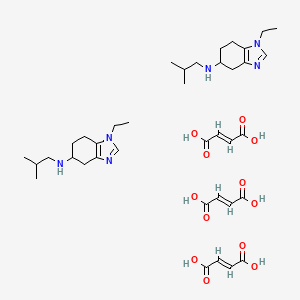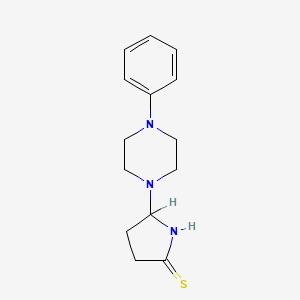![molecular formula C72H123O3P B12694140 tris[2,6-di(nonyl)phenyl] phosphite CAS No. 71302-73-3](/img/structure/B12694140.png)
tris[2,6-di(nonyl)phenyl] phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2,6-di(nonyl)phenyl] phosphite, also known as tris(nonylphenyl) phosphite, is a chemical compound with the molecular formula C45H69O3P. It is primarily used as an antioxidant and stabilizer in various industrial applications. This compound helps improve the performance and longevity of materials by decomposing hydroperoxides and enhancing thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris[2,6-di(nonyl)phenyl] phosphite is synthesized through the reaction of nonylphenol with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
3C9H19C6H4OH+PCl3→(C9H19C6H4O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and phosphorus trichloride are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tris[2,6-di(nonyl)phenyl] phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tris(nonylphenyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form nonylphenol and phosphorous acid.
Substitution: It can participate in substitution reactions where the nonylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the nonylphenyl groups.
Major Products
Oxidation: Tris(nonylphenyl) phosphate.
Hydrolysis: Nonylphenol and phosphorous acid.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris[2,6-di(nonyl)phenyl] phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers such as polyethylene and polyamide.
Biology: Employed in the stabilization of biological samples and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their thermal and oxidative stability.
Mecanismo De Acción
The primary mechanism by which tris[2,6-di(nonyl)phenyl] phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides formed during the oxidation of polymers, thereby preventing further degradation. The compound acts by donating electrons to neutralize free radicals, which are highly reactive species that can cause significant damage to materials.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Triphenyl phosphite
- Tris(4-nonylphenyl) phosphite
Uniqueness
Tris[2,6-di(nonyl)phenyl] phosphite is unique due to its specific structure, which provides excellent thermal stability and antioxidant properties. Compared to other similar compounds, it offers superior performance in stabilizing polymers and preventing oxidative degradation. Its long nonyl chains contribute to its effectiveness in various industrial applications.
Propiedades
Número CAS |
71302-73-3 |
|---|---|
Fórmula molecular |
C72H123O3P |
Peso molecular |
1067.7 g/mol |
Nombre IUPAC |
tris[2,6-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-52-64-58-49-59-65(53-44-38-32-26-20-14-8-2)70(64)73-76(74-71-66(54-45-39-33-27-21-15-9-3)60-50-61-67(71)55-46-40-34-28-22-16-10-4)75-72-68(56-47-41-35-29-23-17-11-5)62-51-63-69(72)57-48-42-36-30-24-18-12-6/h49-51,58-63H,7-48,52-57H2,1-6H3 |
Clave InChI |
NUXKQWGPOCWAKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=CC=C1)CCCCCCCCC)OP(OC2=C(C=CC=C2CCCCCCCCC)CCCCCCCCC)OC3=C(C=CC=C3CCCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



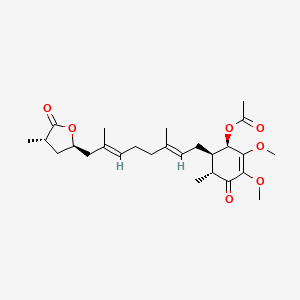
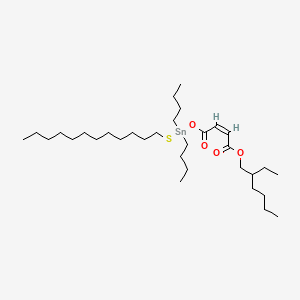

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
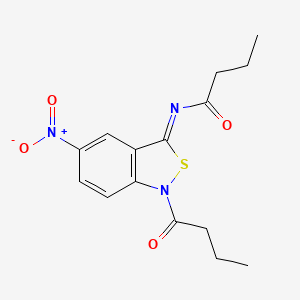

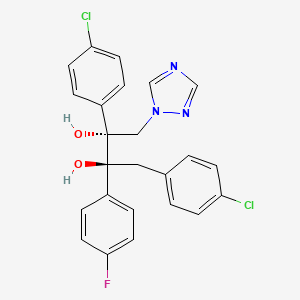
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
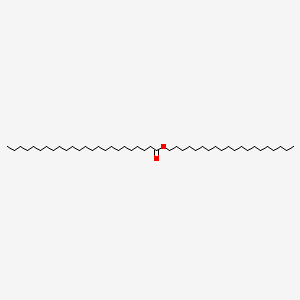
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
